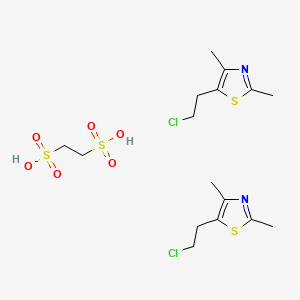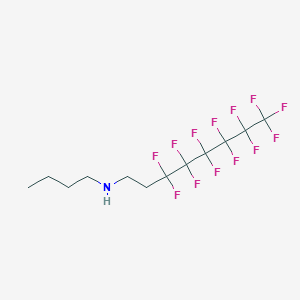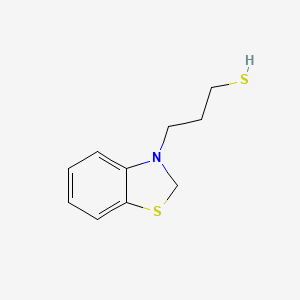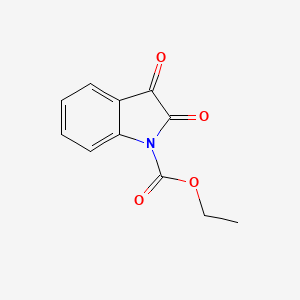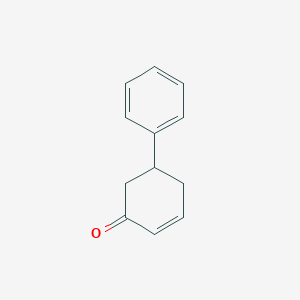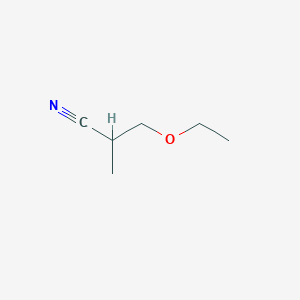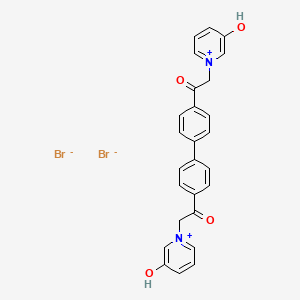
ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and oxo groups, as well as an ethyl carbamate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminopyridine to introduce the nitro group at the 5-position. This is followed by the oxidation of the amino group at the 6-position to form the oxo group. The final step involves the reaction of the resulting intermediate with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-3-yl)carbamate: Similar structure but with the nitro group at the 3-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-4-yl)carbamate: Similar structure but with the nitro group at the 4-position.
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-5-yl)carbamate: Similar structure but with the nitro group at the 5-position.
Uniqueness
Ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the amino, nitro, and oxo groups on the pyridine ring, along with the ethyl carbamate moiety, makes this compound particularly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
30768-55-9 |
|---|---|
Formule moléculaire |
C8H10N4O5 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
ethyl N-(4-amino-5-nitro-6-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-8(14)11-5-3-4(9)6(12(15)16)7(13)10-5/h3H,2H2,1H3,(H4,9,10,11,13,14) |
Clé InChI |
DRVHJDHQHYGFMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


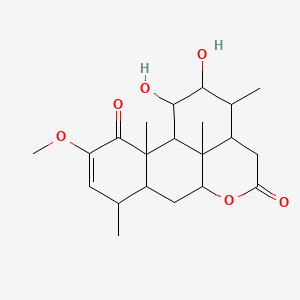
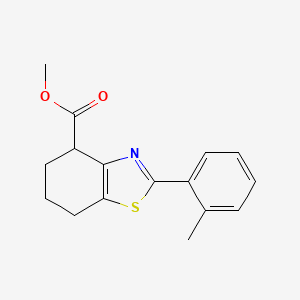
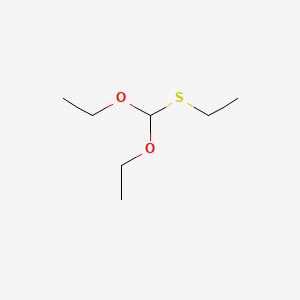
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
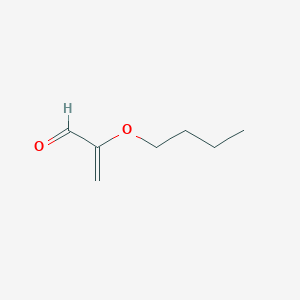
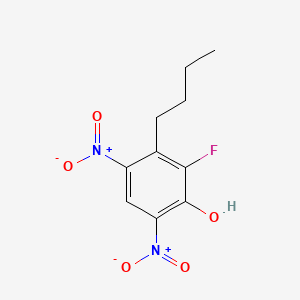
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
